Vapendavir Demonstrates Potent EV71 Inhibition Across All Genogroups, Whereas Pleconaril Is Completely Inactive
Vapendavir efficiently inhibits the in vitro replication of all 21 EV71 strains/isolates tested, representing genogroups A, B, and C, with an average EC50 of 0.7 μM (range 0.5-1.4 μM across strains). In contrast, the structurally related capsid binder pleconaril exhibited no detectable antiviral activity against any EV71 isolate in the same assay [1]. In silico docking analysis confirmed that pleconaril—unlike vapendavir and pirodavir—lacks essential binding interactions with the EV71 viral capsid, providing a molecular explanation for the observed functional divergence [1].
| Evidence Dimension | Antiviral activity against EV71 |
|---|---|
| Target Compound Data | Mean EC50 = 0.7 μM (range 0.5-1.4 μM); active against 21/21 isolates |
| Comparator Or Baseline | Pleconaril: no activity against any EV71 isolate (EC50 > highest concentration tested) |
| Quantified Difference | Complete functional divergence: vapendavir active, pleconaril inactive |
| Conditions | In vitro viral replication assay using 21 EV71 clinical strains/isolates representative of genogroups A, B, and C |
Why This Matters
For laboratories conducting EV71 antiviral screening or researchers developing EV71 therapeutics, vapendavir is a viable positive control and tool compound, whereas pleconaril is functionally useless for EV71 applications.
- [1] Tijsma A, Franco D, Tucker S, et al. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014;58(11):6990-6992. View Source
